molecular formula C20H16ClN3O7 B12462890 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12462890
M. Wt: 445.8 g/mol
InChI Key: HVAYCYQNNZPGAD-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a chlorophenyl group, and a pyrrolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and chlorophenyl intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include ethyl acetoacetate, urea, and substituted aldehydes, with reaction conditions often involving reflux in ethanol with a few drops of concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could replace the chlorine atom with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C20H16ClN3O7

Molecular Weight

445.8 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H16ClN3O7/c21-16-7-2-1-6-15(16)19(27)22-23-10-13(9-18(23)26)20(28)31-11-17(25)12-4-3-5-14(8-12)24(29)30/h1-8,13H,9-11H2,(H,22,27)

InChI Key

HVAYCYQNNZPGAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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